Cenu-lex-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

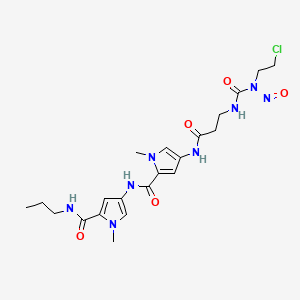

Cenu-lex-2 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of N-chloroethyl-N-nitrosourea (CENU) tethered to the dipeptide lexitropsin (lex). This compound is known for its ability to induce minor groove lesions at specific DNA sites, making it a valuable tool in cancer research and chemotherapy .

Vorbereitungsmethoden

The synthesis of Cenu-lex-2 involves the connection of the CENU moiety to lexitropsin through a C2H4 linker. This process results in a compound that exhibits sequence-specific DNA alkylation. The preparation methods typically involve the following steps:

Synthesis of CENU Derivatives: Various CENU derivatives are synthesized to minimize carcinogenic activity while enhancing antineoplastic activity.

Linking to Lexitropsin: The CENU derivatives are then linked to the dipeptide lexitropsin, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

Cenu-lex-2 undergoes several types of chemical reactions, primarily involving DNA alkylation. The major reactions include:

Alkylation: this compound induces thermolabile N3-alkyladenines at lex equilibrium binding sites.

Substitution: The compound can also undergo substitution reactions, particularly at nucleophilic sites in DNA.

Common reagents and conditions used in these reactions include:

Piperidine: Used to convert adducted sites into single-strand breaks.

Heating at Neutral pH: Facilitates the formation of single-strand breaks.

Wissenschaftliche Forschungsanwendungen

Cenu-lex-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: this compound is used to study the mutagenic and cytotoxic properties of DNA lesions.

DNA Alkylation Studies: The compound’s ability to induce sequence-specific DNA alkylation makes it a valuable tool for studying DNA-protein interactions and DNA repair mechanisms.

Drug Development: Researchers are exploring the use of this compound in developing new chemotherapeutic agents with higher therapeutic indices.

Wirkmechanismus

The mechanism of action of Cenu-lex-2 involves its ability to induce DNA alkylation at specific sites. The compound preferentially targets the N3 position of adenine in DNA, leading to the formation of thermolabile N3-alkyladenines. These lesions are more cytotoxic than mutagenic, making this compound a potential candidate for cancer therapy . The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Cenu-lex-2 is unique in its ability to induce sequence-specific DNA alkylation. Similar compounds include other CENU derivatives such as:

N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): While CCNU also induces DNA alkylation, it exhibits different DNA reactivity and mutational specificity compared to this compound.

N-(2-chloroethyl)-N-nitrosourea (CENU): This compound is the parent molecule of this compound and shares some similarities in its mechanism of action.

This compound stands out due to its enhanced sequence specificity and reduced mutagenicity, making it a promising candidate for targeted cancer therapy .

Eigenschaften

CAS-Nummer |

127794-31-4 |

|---|---|

Molekularformel |

C21H29ClN8O5 |

Molekulargewicht |

509.0 g/mol |

IUPAC-Name |

4-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoylamino]-1-methyl-N-[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]pyrrole-2-carboxamide |

InChI |

InChI=1S/C21H29ClN8O5/c1-4-7-23-19(32)16-11-15(13-28(16)2)26-20(33)17-10-14(12-29(17)3)25-18(31)5-8-24-21(34)30(27-35)9-6-22/h10-13H,4-9H2,1-3H3,(H,23,32)(H,24,34)(H,25,31)(H,26,33) |

InChI-Schlüssel |

ZSSSWJLAVLOLAB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCNC(=O)N(CCCl)N=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)

![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)

![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)